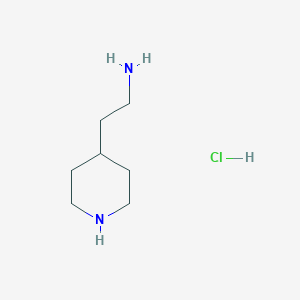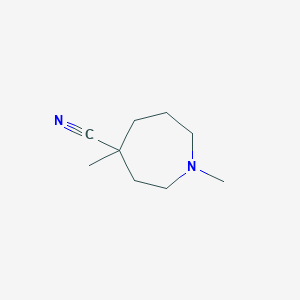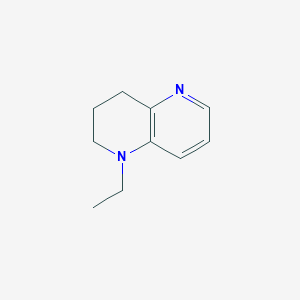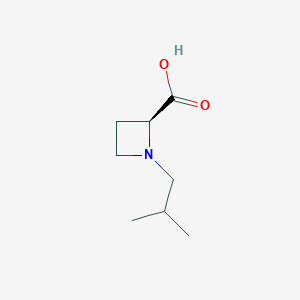
1,4-Diazepane-1,4-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diazepane-1,4-dicarbaldehyde is a heterocyclic organic compound characterized by a seven-membered ring containing two nitrogen atoms at positions 1 and 4, and two aldehyde groups at positions 1 and 4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Diazepane-1,4-dicarbaldehyde can be synthesized through various methods. One common approach involves the cyclodehydrative three-component reaction of 1,3-dicarbonyls with 1,2-diamines and aromatic aldehydes. This method allows for the direct stereoselective synthesis of 1,4-diazepane derivatives under solvent- and catalyst-free conditions .
Another method involves the use of N-propargylamines, which undergo cyclization to form 1,4-diazepane cores. This approach is favored for its high atom economy and shorter synthetic routes .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Diazepane-1,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrogen atoms in the diazepane ring can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: 1,4-Diazepane-1,4-dicarboxylic acid
Reduction: 1,4-Diazepane-1,4-dimethanol
Substitution: Various N-substituted 1,4-diazepane derivatives
Applications De Recherche Scientifique
1,4-Diazepane-1,4-dicarbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a scaffold in drug design, particularly for developing inhibitors of enzymes and receptors.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1,4-diazepane-1,4-dicarbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo nucleophilic substitution reactions allows it to interact with various biological molecules, potentially altering their function and activity .
Comparaison Avec Des Composés Similaires
1,4-Diazepane-1,4-dicarbaldehyde can be compared with other similar compounds, such as:
1,4-Diazepane: Lacks the aldehyde groups, making it less reactive in certain chemical reactions.
1,4-Oxazepane: Contains an oxygen atom instead of one of the nitrogen atoms, leading to different chemical and biological properties.
1,5-Diazocane: Has a larger ring size, which affects its conformational flexibility and reactivity.
Propriétés
Formule moléculaire |
C7H12N2O2 |
|---|---|
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
1,4-diazepane-1,4-dicarbaldehyde |
InChI |
InChI=1S/C7H12N2O2/c10-6-8-2-1-3-9(7-11)5-4-8/h6-7H,1-5H2 |
Clé InChI |
SWKUPWCYBNWBMW-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN(C1)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1H-Pyrazolo[4,3-c]pyridin-6-yl)boronic acid](/img/structure/B11919851.png)
![1-(7-Amino-5-azaspiro[2.4]heptan-5-yl)ethanone](/img/structure/B11919852.png)

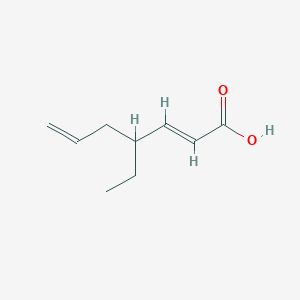
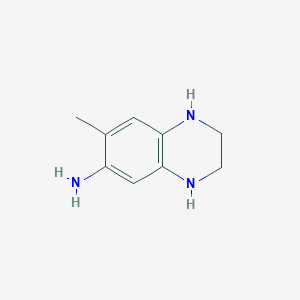

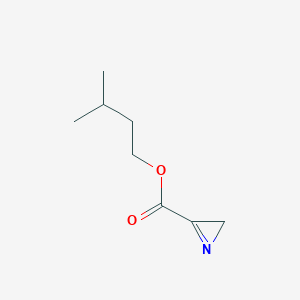
![4-Ethoxy-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11919887.png)
